2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-3-14(4-2)19(27)22-9-10-26-18-16(11-24-26)20(28)25(13-23-18)12-15-7-5-6-8-17(15)21/h5-8,11,13-14H,3-4,9-10,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBWAXMUVPKRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide belongs to a class of pyrazolo[3,4-d]pyrimidines that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 365.43 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo[3,4-d]pyrimidine core which is known for its diverse biological activities.
Antiviral Activity
Compounds similar to This compound have shown promising antiviral properties. A study indicated that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase with IC values around 8.77 μM, demonstrating significant selectivity towards HCV-infected cells over non-infected cells . The mechanism involves mixed-type inhibition and stabilization by magnesium ions, suggesting that similar compounds may exhibit comparable antiviral mechanisms.
Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines through mechanisms such as kinase inhibition and modulation of signaling pathways involved in cell proliferation . The unique structural features of This compound may enhance its efficacy against specific cancer types.
Anti-inflammatory and Antimicrobial Properties
Additionally, the compound is hypothesized to possess anti-inflammatory and antimicrobial activities based on the biological profiles of related pyrazolo derivatives. The presence of functional groups such as the fluorobenzyl moiety may enhance its reactivity and interaction with biological targets involved in inflammatory responses and microbial infections .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell growth.
- Receptor Modulation : The compound may interact with specific receptors or proteins implicated in disease pathways.
- Cell Signaling Interference : By modulating signaling pathways such as those involving kinases or transcription factors, it could exert anticancer effects.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, cyclocondensation, and amide coupling. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives under reflux with acetic anhydride .
- Step 2 : Introduction of the 2-fluorobenzyl group via alkylation using K₂CO₃ as a base in DMF at 60–80°C .
- Step 3 : Amidation with 2-ethylbutanoyl chloride in the presence of Hünig’s base (DIPEA) to finalize the structure .
- Optimization : Monitor reaction progress using TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (≥60%) require strict control of temperature and solvent polarity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR (¹H/¹³C) : Assign peaks to the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.5 ppm for C-2 proton), 2-fluorobenzyl group (δ 4.8–5.2 ppm for benzylic CH₂), and butanamide side chain (δ 2.3–2.6 ppm for ethyl groups) .
- LC-MS : Confirm molecular ion ([M+H]⁺ at m/z ~480) and assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. How can researchers design initial biological screening assays for this compound?
- Approach : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to structural similarity to pyrazolo[3,4-d]pyrimidines like imidazopyrazines .
- Protocol :
- Use recombinant enzymes (e.g., EGFR or PI3K) in fluorometric assays with ATP/NADH cofactors.
- Measure IC₅₀ values via dose-response curves (1 nM–100 μM range) .
- Include positive controls (e.g., staurosporine for kinases) and validate with triplicate runs .
Advanced Research Questions
Q. How can computational methods guide the rational design of derivatives with enhanced target selectivity?
- Workflow :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets of kinases). Focus on hydrogen bonding with the pyrimidine N-1 and hydrophobic contacts with the 2-fluorobenzyl group .
- MD simulations : Assess binding stability (50–100 ns trajectories) to identify residues (e.g., hinge region Lys/Met) critical for affinity .
- SAR analysis : Modify substituents (e.g., replace 2-fluoro with chloro or methyl) and predict ADMET properties using QikProp .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine analogs?
- Root Causes : Variability often stems from differences in cell lines, assay conditions, or impurity profiles.
- Solutions :
- Standardize assays : Use identical cell lines (e.g., HEK293 or MCF-7) and serum-free media to minimize confounding factors .
- Re-synthesize disputed compounds : Verify purity (>98%) via HPLC and re-test activity .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or dose-dependent trends .
Q. How can researchers investigate off-target effects while maintaining therapeutic potential?
- Methods :
- Proteome-wide profiling : Utilize KINOMEscan or thermal shift assays to identify unintended kinase interactions .
- CRISPR-Cas9 screens : Knock out suspected off-target genes (e.g., cytochrome P450 enzymes) and assess cytotoxicity .
- In vivo models : Test in zebrafish or murine models for systemic toxicity (e.g., liver enzyme ALT/AST levels) .
Q. What multi-omics approaches are suitable for elucidating the compound’s mechanism of action?
- Integration :
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle) .
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., caspase-3 activation) .
- Metabolomics : LC-MS/MS profiling to detect altered metabolites (e.g., ATP/ADP ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
